molecular formula C11H12O4 B3419585 (Z)-3,4-Dimethoxycinnamic acid CAS No. 14737-88-3

(Z)-3,4-Dimethoxycinnamic acid

Cat. No.: B3419585
CAS No.: 14737-88-3
M. Wt: 208.21 g/mol
InChI Key: HJBWJAPEBGSQPR-XQRVVYSFSA-N
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Description

(Z)-3,4-Dimethoxycinnamic acid is an organic compound belonging to the cinnamic acid family. It is characterized by the presence of two methoxy groups attached to the benzene ring and a double bond in the trans configuration between the alpha and beta carbon atoms. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3,4-Dimethoxycinnamic acid typically involves the Perkin reaction, where 3,4-dimethoxybenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds under reflux conditions, leading to the formation of the desired cinnamic acid derivative.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the same Perkin reaction but optimized for large-scale operations. This involves using continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens or nitrating agents in the presence of catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: 3,4-Dimethoxyphenylpropanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: (Z)-3,4-Dimethoxycinnamic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules and natural product analogs.

Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is also used in the synthesis of bioactive molecules.

Medicine: The compound has been investigated for its potential therapeutic effects, including its role as an anti-cancer agent and its ability to modulate various biological pathways.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and as a precursor for various fine chemicals.

Mechanism of Action

The mechanism of action of (Z)-3,4-Dimethoxycinnamic acid involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound with a similar structure but lacking the methoxy groups.

    Ferulic Acid: Contains a methoxy and a hydroxyl group on the benzene ring.

    Sinapic Acid: Contains two methoxy groups and a hydroxyl group on the benzene ring.

Uniqueness: (Z)-3,4-Dimethoxycinnamic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of two methoxy groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound in various applications.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBWJAPEBGSQPR-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2316-26-9, 14737-88-3
Record name 3-(3,4-Dimethoxyphenyl)propenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002316269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxycinnamic acid, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DIMETHOXYCINNAMIC ACID, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EUC2RA0WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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